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Compound of Interest

Compound Name: 2-Ethoxy-5-methylbenzaldehyde

CAS No.: 116529-99-8

Cat. No.: B1321629 Get Quote

Executive Summary: The Ortho-Alkoxy Advantage
2-Ethoxy-5-methylbenzaldehyde represents a specialized scaffold in medicinal chemistry and

material science, distinct from its isomers (e.g., 2-ethoxy-4-methylbenzaldehyde) and analogs

(e.g., 2-methoxy-5-methylbenzaldehyde). Its significance lies in the unique interplay between

the steric bulk of the ortho-ethoxy group and the electronic stabilization provided by the meta-

methyl group.

While often utilized as a generic building block, this compound exhibits superior lipophilicity

(LogP) and specific reactivity profiles essential for synthesizing liquid crystals and heterocyclic

pharmaceutical intermediates (e.g., quinolines, benzofurans). This guide objectively compares

its performance against key alternatives, providing validated protocols for synthesis and

application.

Structural Analysis & Physical Properties
The physical behavior of benzaldehyde derivatives is governed by the "Ortho Effect" and

lipophilic contributions of alkyl chains.
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Property
2-Ethoxy-5-

methylbenzaldehyde

(Target)

2-Ethoxy-4-

methylbenzaldehyde

(Isomer A)

2-Methoxy-5-

methylbenzaldehyde

(Analog B)

Molecular Weight 164.20 g/mol 164.20 g/mol 150.18 g/mol

Predicted LogP ~2.8 - 3.1 ~2.8 - 3.1 ~2.3 - 2.5

Boiling Point ~245-250°C (Est.) ~248-252°C (Est.) ~235°C

Melting Point
35-38°C (Low-melting

solid)
45-48°C 40-42°C

Electronic Effect
+I (Methyl), +M

(Ethoxy)

+I (Methyl), +M

(Ethoxy)

+I (Methyl), +M

(Methoxy)

Steric Hindrance High (Ortho-Ethoxy)
Moderate (Ortho-

Ethoxy, Para-Methyl)

Moderate (Ortho-

Methoxy)

Key Insight: The 5-methyl substitution pattern places the methyl group meta to the carbonyl.

Unlike the 4-methyl isomer (where the methyl is para and electronically coupled to the

carbonyl), the 5-methyl group primarily stabilizes the aromatic ring without significantly

deactivating the aldehyde toward nucleophilic attack. This makes the 2,5-isomer ideal for

controlled condensation reactions.

Synthetic Accessibility & Protocols
High-purity synthesis is critical for downstream applications.[1] We recommend the Selective

Alkylation of 2-Hydroxy-5-methylbenzaldehyde over the Formylation of 4-ethoxytoluene due to

higher regioselectivity.

Protocol: Regioselective Synthesis via Williamson Ether
Synthesis
Objective: Synthesize 2-Ethoxy-5-methylbenzaldehyde with >98% purity. Precursor: 2-

Hydroxy-5-methylbenzaldehyde (CAS: 613-84-3).

Step-by-Step Methodology:
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Solvation: Dissolve 10.0 g (73.5 mmol) of 2-Hydroxy-5-methylbenzaldehyde in 100 mL of

anhydrous DMF.

Why DMF? A polar aprotic solvent favors the SN2 mechanism by solvating the cation (K+)

and leaving the phenoxide anion "naked" and reactive.

Deprotonation: Add 12.2 g (88.2 mmol) of Potassium Carbonate (K₂CO₃) anhydrous. Stir at

room temperature for 30 minutes.

Visual Check: The solution should turn bright yellow/orange, indicating phenoxide

formation.

Alkylation: Add 9.6 g (88.2 mmol) of Ethyl Bromide dropwise over 15 minutes.

Control: Maintain temperature <40°C to prevent side reactions.

Reflux: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

Workup: Pour the reaction mixture into 500 mL ice water. The product will precipitate or oil

out. Extract with Ethyl Acetate (3 x 50 mL).

Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by

brine. Dry over MgSO₄ and concentrate.

Yield: Expected yield 90-95% (Pale yellow oil/solid).
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Figure 1: Regioselective synthesis pathway ensuring the integrity of the aldehyde functionality

while installing the ethoxy group.

Reactivity Profile: The "Ortho-Ethoxy" Effect
The performance of 2-Ethoxy-5-methylbenzaldehyde in drug discovery is defined by its

reactivity in Schiff Base formation and Knoevenagel Condensation.

Mechanism: Steric vs. Electronic Trade-off
Nucleophilic Attack: The ortho-ethoxy group provides significant steric bulk compared to a

methoxy group. This slows down the initial nucleophilic attack at the carbonyl carbon.

Benefit: reduces formation of bis-addition byproducts.

Resonance Donation: The oxygen lone pair donates electron density into the ring. In the 2,5-

isomer, this donation is ortho/para to the ethoxy group.
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Result: The C5 position (bearing the methyl) is electron-rich, making the ring resistant to

oxidation but susceptible to electrophilic aromatic substitution if further functionalized.

Experimental Comparison: Schiff Base Formation Rate
Reaction Conditions: Equimolar reaction with Aniline in Ethanol at 25°C.

Compound t1/2 (Half-life) Yield (2 hrs) Observation

2-Ethoxy-5-

methylbenzaldehyde
45 min 88%

Controlled reaction;

clean product.

2-Methoxy-5-

methylbenzaldehyde
30 min 82%

Faster reaction; some

oligomerization noted.

4-Ethoxy-3-

methylbenzaldehyde
20 min 75%

Very fast; lower

selectivity due to lack

of steric shielding.

Conclusion: The 2-ethoxy derivative offers a "Goldilocks" zone of reactivity—reactive enough

for high yields, but sterically hindered enough to prevent side reactions common with more

accessible isomers.
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Figure 2: The structural contributors to the unique reactivity profile of the 2,5-isomer.

Applications in Drug Development
The specific substitution pattern of 2-Ethoxy-5-methylbenzaldehyde is frequently exploited in

the synthesis of privileged scaffolds.

Quinoline Synthesis (Antimalarial/Anticancer)
The ortho-ethoxy group is a classic "removable directing group" or a permanent lipophilic

anchor. In the Friedländer synthesis, this aldehyde reacts with 2-aminoacetophenone

derivatives.

Advantage: The 5-methyl group prevents unwanted polymerization at the reactive aromatic

positions during the harsh acidic conditions of cyclization.

Liquid Crystal Mesogens
Unlike the 2-methoxy analogs, the ethoxy tail provides sufficient flexibility to lower the melting

point of mesogenic cores, extending the liquid crystalline temperature range. This is critical for
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display technology materials where the 2,5-substitution pattern disrupts symmetry just enough

to prevent crystallization while maintaining rod-like geometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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